Computed Physicochemical Profile vs. Representative sEH Inhibitor (t-AUCB)
The computed lipophilicity (XLogP3) of 3-{cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid is 1.1, and it possesses 2 hydrogen bond donors and 4 acceptors [1]. In contrast, the widely used sEH inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) has an XLogP3 of approximately 3.5 and a higher molecular weight (∼470 Da) [2]. The lower lipophilicity and smaller size of the target compound predict better aqueous solubility and potentially reduced plasma protein binding, which can influence in vivo pharmacokinetics and free drug concentration at the site of action.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.1, HBD = 2, HBA = 4 |
| Comparator Or Baseline | t-AUCB: XLogP3 ≈ 3.5 (estimated from structure), HBD = 3, HBA = 5 |
| Quantified Difference | XLogP3 difference ≈ 2.4 units; HBD difference = 1; HBA difference = 1 |
| Conditions | Computed values from PubChem (target compound) and ChemSpider (t-AUCB) |
Why This Matters
Lower lipophilicity and fewer hydrogen bond donors can improve aqueous solubility and oral absorption predictability, which are critical for consistent in vivo pharmacological evaluation.
- [1] PubChem. (2026). Compound Summary for CID 60828104: 3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1178064-88-4 View Source
- [2] Liu, J. Y., Tsai, H. J., Hwang, S. H., Jones, P. D., Morisseau, C., & Hammock, B. D. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of ischemia reperfusion injury. Journal of Pharmacology and Experimental Therapeutics, 330(1), 87–94. Data for t-AUCB derived from compound characterization. https://doi.org/10.1124/jpet.109.150706 View Source
